2-((4-Chloro-2-nitrophenyl)amino)ethanol

Description

The exact mass of the compound 2-((4-Chloro-2-nitrophenyl)amino)ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2-((4-Chloro-2-nitrophenyl)amino)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-Chloro-2-nitrophenyl)amino)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-2-nitroanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3/c9-6-1-2-7(10-3-4-12)8(5-6)11(13)14/h1-2,5,10,12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGKGPQFSCBUOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208059 | |

| Record name | HC Yellow no. 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59320-13-7 | |

| Record name | HC Yellow 12 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59320-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HC Yellow no. 12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059320137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HC Yellow no. 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-chloro-2-nitrophenyl)amino]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[(4-Chloro-2-nitrophenyl)amino]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HC YELLOW NO. 12 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R186XLJ29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-((4-Chloro-2-nitrophenyl)amino)ethanol (CAS: 59320-13-7)

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-((4-Chloro-2-nitrophenyl)amino)ethanol is a substituted nitroaniline derivative featuring a unique combination of functional groups: a secondary aromatic amine, a primary alcohol, and an electron-deficient chloronitrobenzene ring. This structure makes it a valuable and versatile intermediate in synthetic organic chemistry. The presence of multiple reactive sites allows for its use as a scaffold in the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via nucleophilic aromatic substitution, an analysis of its chemical reactivity, and a discussion of its potential applications and associated safety protocols.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 2-((4-Chloro-2-nitrophenyl)amino)ethanol are summarized below. These properties are critical for its handling, reaction setup, and purification.

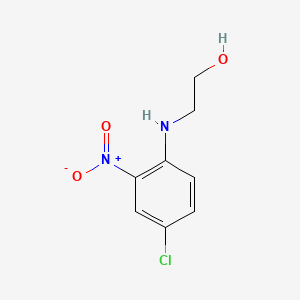

Chemical Structure

The molecule's structure is defined by an ethanolamine moiety attached to the amine group of a 4-chloro-2-nitroaniline core.

Caption: Chemical structure of 2-((4-Chloro-2-nitrophenyl)amino)ethanol.

Core Properties

This table summarizes the key quantitative data for the compound.

| Property | Value | Source |

| CAS Number | 59320-13-7 | [1] |

| Molecular Formula | C₈H₉ClN₂O₃ | [1] |

| Molecular Weight | 216.62 g/mol | [1] |

| Boiling Point | 411.8°C at 760 mmHg | [1] |

| MDL Number | MFCD00545922 | [1] |

| Storage | Store in a dry, sealed place | [1] |

Synthesis and Purification

The most common and logical route for synthesizing 2-((4-Chloro-2-nitrophenyl)amino)ethanol is through a nucleophilic aromatic substitution (SNAᵣ) reaction.

Principle of Synthesis: Nucleophilic Aromatic Substitution (SNAᵣ)

The synthesis leverages the reaction between 1,4-dichloro-2-nitrobenzene and 2-aminoethanol (ethanolamine). The causality behind this choice is twofold:

-

Activation: The strongly electron-withdrawing nitro group (-NO₂) at the ortho position significantly activates the aromatic ring towards nucleophilic attack. It stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.

-

Selectivity: The chlorine atom at position 1 (para to the other chlorine, ortho to the nitro group) is the primary site of substitution by the amine nucleophile. The amine group of ethanolamine is a more potent nucleophile than its hydroxyl group, ensuring the desired C-N bond formation.

A high-boiling point solvent like n-butanol is often employed to allow the reaction to proceed at an elevated temperature, overcoming the initial energy barrier for the substitution on the deactivated ring.[2] An excess of the amine reactant is typically used to act as both the nucleophile and a base to neutralize the HCl byproduct, driving the reaction to completion.[2]

Detailed Experimental Protocol

This protocol is adapted from a standard procedure for the synthesis of a closely related isomer and is expected to yield the target compound with high efficiency.[2]

Reagents and Materials:

-

1,4-Dichloro-2-nitrobenzene

-

2-Aminoethanol (Ethanolamine)[3]

-

n-Butanol (solvent)

-

Deionized Water

-

Diethyl Ether (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

-

Rotary Evaporator

-

Standard reflux apparatus with condenser and heating mantle

-

Separatory funnel

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,4-dichloro-2-nitrobenzene (1.0 eq), 2-aminoethanol (4.0-6.0 eq), and n-butanol (approx. 8 mL per gram of starting material).[2]

-

Reflux: Heat the reaction mixture to reflux (approx. 118°C) and maintain this temperature with vigorous stirring for 6-8 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[2]

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture using a rotary evaporator to remove the n-butanol and excess 2-aminoethanol.[2]

-

Aqueous Work-up: Take up the resulting residue in deionized water and transfer it to a separatory funnel.[2]

-

Extraction: Extract the aqueous solution three times with diethyl ether. Combine the organic layers.[2]

-

Washing and Drying: Wash the combined organic phase with brine to remove residual water-soluble impurities. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

-

Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the final product of high purity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-((4-Chloro-2-nitrophenyl)amino)ethanol.

Reactivity and Potential for Derivatization

The molecule's utility as a chemical intermediate stems from its three distinct reactive centers, which allow for selective modifications to build molecular diversity.

-

Secondary Amine (-NH-): The nitrogen atom is nucleophilic and can undergo N-alkylation or N-acylation reactions to introduce new substituents. This site is crucial for extending the molecular framework.

-

Primary Alcohol (-OH): The hydroxyl group is a versatile handle for introducing functionality through O-alkylation, esterification, or conversion to a leaving group for subsequent substitution reactions. It can also be used for glycosylation.[4]

-

Nitro Group (-NO₂): The nitro group can be readily reduced to a primary amine (-NH₂), typically using reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation is significant as it converts an electron-withdrawing group into an electron-donating one, altering the electronic properties of the aromatic ring and providing a new site for reactions such as diazotization or amide bond formation.[4]

Diagram of Key Reactivity Sites

Caption: Major reactive sites for chemical derivatization.

Applications in Research and Development

While 2-((4-Chloro-2-nitrophenyl)amino)ethanol is primarily a research chemical, its structural motifs are found in molecules with diverse applications.

-

Intermediate in Pharmaceutical Synthesis: As a bifunctional scaffold, it is an ideal starting point for building libraries of compounds for drug discovery. The amino alcohol structure is a known pharmacophore in many biologically active agents.[4] By modifying the amine, alcohol, and reducing the nitro group, researchers can systematically explore structure-activity relationships (SAR) for various therapeutic targets. Chiral alcohols and amino acids are key components in the development of pharmaceuticals.[5]

-

Precursor for Biologically Active Molecules: The presence of both a halogen atom and a nitro group can contribute to a compound's biological profile.[4] Halogens can increase lipophilicity, enhancing membrane permeability, while nitroaromatic compounds are known to possess antibacterial and antifungal properties.[4]

-

Precursor for Dyes and Materials: Although direct use as a dye is not well-documented, related nitroanilines are used extensively in hair dye formulations.[6][7] The reduction of the nitro group to an amine, followed by diazotization, would create a diazonium salt, a precursor for producing azo dyes.

Safety, Handling, and Storage

Proper handling of 2-((4-Chloro-2-nitrophenyl)amino)ethanol is essential due to its potential hazards. The following information is based on data for the compound and structurally related chemicals.[1][8]

GHS Hazard Information

| Pictogram | Code | Hazard Statement |

| GHS07 (Exclamation Mark) | H302 | Harmful if swallowed |

| GHS09 (Environment) | H411 | Toxic to aquatic life with long lasting effects |

Data sourced from Synblock for CAS 59320-13-7.[1]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.[8] A related compound is predicted to be a moderate to strong skin sensitizer.[6]

-

Respiratory Protection: If dust is generated, a NIOSH-approved particulate respirator is recommended.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[1][8]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release to the environment.[1]

References

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Ethanol, 2-[(4-amino-2-chloro-5-nitrophenyl)amino]-: Human health tier II assessment. [Link]

-

Kulakov, I. V., Zhambekov, Z. M., Fazylov, S. D., & Nurkenov, O. A. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry, 78(12), 2374–2378. Available from ResearchGate. [Link]

-

PubChem. (n.d.). 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Scientific Committee on Consumer Products (SCCP). (2005). Opinion on 2-amino-6-chloro-4-nitrophenol (B99). European Commission. [Link]

-

PubChem. (n.d.). Ethanol, 2,2'-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]imino]bis-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-({2-[(4-chloro-2-nitrophenyl)amino]ethyl}amino)ethanol. University of Luxembourg. Retrieved from [Link]

- Google Patents. (2015). CN104744273A - Preparation method for N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine.

-

Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Retrieved from [Link]

-

Patel, R. N. (2001). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 6(10), 847-881. [Link]

Sources

- 1. CAS 59320-13-7 | 2-((4-Chloro-2-nitrophenyl)amino)ethanol - Synblock [synblock.com]

- 2. Synthesis routes of 2-((2-Nitrophenyl)amino)ethanol [benchchem.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. ec.europa.eu [ec.europa.eu]

- 8. fishersci.com [fishersci.com]

- 9. angenechemical.com [angenechemical.com]

A Comprehensive Technical Guide to the Solubility of 2-((4-Chloro-2-nitrophenyl)amino)ethanol in Organic Solvents

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Foreword

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For drug development professionals, a thorough understanding of a compound's solubility profile in various organic solvents is paramount for designing robust formulation strategies, optimizing purification processes, and ensuring consistent product performance. This technical guide provides a comprehensive overview of the solubility of 2-((4-Chloro-2-nitrophenyl)amino)ethanol, a key intermediate in the synthesis of various pharmacologically active molecules. By integrating theoretical principles with practical experimental methodologies, this document aims to be an essential resource for scientists and researchers working with this compound.

Physicochemical Properties of 2-((4-Chloro-2-nitrophenyl)amino)ethanol

A foundational understanding of the physicochemical properties of 2-((4-Chloro-2-nitrophenyl)amino)ethanol is essential for interpreting its solubility behavior.

Table 1: Physicochemical Properties of 2-((4-Chloro-2-nitrophenyl)amino)ethanol [1]

| Property | Value | Source |

| Chemical Name | 2-((4-Chloro-2-nitrophenyl)amino)ethanol | - |

| CAS Number | 59320-13-7 | [1] |

| Molecular Formula | C₈H₉ClN₂O₃ | [1] |

| Molecular Weight | 216.62 g/mol | [1] |

| SMILES | O=[O-] | [1] |

| Appearance | Solid (predicted) | - |

The molecular structure reveals several key features that govern its solubility. The aromatic ring, the chloro group, and the nitro group contribute to the molecule's lipophilicity and potential for π-π stacking and van der Waals interactions. Conversely, the ethanolamine side chain, with its hydroxyl (-OH) and secondary amine (-NH-) groups, introduces polarity and the capacity for hydrogen bonding, both as a donor and an acceptor. The interplay of these functional groups dictates the compound's affinity for solvents of varying polarities.

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)

In the absence of extensive empirical solubility data, theoretical models provide a powerful tool for predicting the solubility of a compound in a range of solvents. The Hansen Solubility Parameter (HSP) model is a particularly effective approach, based on the principle that "like dissolves like."[2] HSPs dissect the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen solubility parameter is given by the equation:

δT² = δD² + δP² + δH²

The closer the HSP values of a solute and a solvent, the higher the likelihood of dissolution. The "Hansen distance" (Ra) between a solute (1) and a solvent (2) can be calculated to quantify this similarity:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher affinity and, therefore, a greater predicted solubility.

Estimated Hansen Solubility Parameters for 2-((4-Chloro-2-nitrophenyl)amino)ethanol

Using group contribution methods, the HSPs for 2-((4-Chloro-2-nitrophenyl)amino)ethanol can be estimated from its molecular structure. Based on its SMILES string (O=[O-]), the estimated HSP values are:

-

δD: 19.5 MPa½

-

δP: 10.5 MPa½

-

δH: 12.5 MPa½

These values reflect a molecule with significant contributions from dispersion forces (due to the aromatic ring and chlorine), moderate polarity, and a strong capacity for hydrogen bonding.

Predicted Solubility in Common Organic Solvents

By comparing the estimated HSPs of the target compound with the known HSPs of various organic solvents, we can predict its relative solubility.

Table 2: Hansen Solubility Parameters of Common Organic Solvents and Predicted Solubility of 2-((4-Chloro-2-nitrophenyl)amino)ethanol

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Hansen Distance (Ra) | Predicted Solubility |

| Methanol | 14.7 | 12.3 | 22.3 | 12.4 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | 9.3 | Good |

| Isopropanol | 15.8 | 6.1 | 16.4 | 7.9 | Good |

| Acetone | 15.5 | 10.4 | 7.0 | 7.2 | Good |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 4.6 | Excellent |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 6.8 | Excellent |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 9.0 | Moderate |

| Toluene | 18.0 | 1.4 | 2.0 | 14.2 | Poor |

| Hexane | 14.9 | 0.0 | 0.0 | 18.9 | Poor |

The predictions align with qualitative observations for structurally similar compounds, which show good solubility in polar aprotic solvents like DMF and DMSO, and in alcohols.[3][4] The lower predicted solubility in non-polar solvents like toluene and hexane is also expected.

Experimental Determination of Solubility: The Shake-Flask Method

While theoretical predictions are invaluable, empirical determination remains the gold standard for accurate solubility data. The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[5][6][7]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the filtrate is determined analytically.

Experimental Workflow

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Protocol

Materials:

-

2-((4-Chloro-2-nitrophenyl)amino)ethanol (crystalline solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Sample Preparation: Accurately weigh an amount of 2-((4-Chloro-2-nitrophenyl)amino)ethanol that is in excess of its expected solubility and place it into a vial.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Phase Separation: Remove the vial from the shaker and allow the undissolved solid to sediment.

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a solvent-compatible syringe filter to remove any undissolved particles.

-

Analysis:

-

Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

-

If necessary, dilute the filtered saturated solution to bring its concentration within the linear range of the analytical method.

-

Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions and the sample solution.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of 2-((4-Chloro-2-nitrophenyl)amino)ethanol in the saturated solution.

-

-

Calculation: Express the solubility in appropriate units, such as g/L or mol/L.

Factors Influencing the Solubility of 2-((4-Chloro-2-nitrophenyl)amino)ethanol

The solubility of this compound is a result of the complex interplay between its structural features and the properties of the solvent.

Caption: Key molecular features influencing the solubility of the target compound.

-

Hydrogen Bonding: The ethanolamine side chain is the primary site for hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the secondary amine is a hydrogen bond donor. Solvents that are strong hydrogen bond acceptors (e.g., DMSO, DMF) or can participate in hydrogen bonding networks (e.g., alcohols) are expected to be good solvents.

-

Polarity: The nitro group and the chloro substituent are electron-withdrawing, creating a significant dipole moment in the molecule. This enhances its solubility in polar solvents that can engage in dipole-dipole interactions.

-

Dispersion Forces: The phenyl ring provides a non-polar surface area, allowing for favorable van der Waals interactions with solvents that have a significant dispersion component in their HSP.

Conclusion

This technical guide has provided a detailed analysis of the solubility of 2-((4-Chloro-2-nitrophenyl)amino)ethanol in organic solvents. By combining theoretical predictions using Hansen Solubility Parameters with a robust experimental protocol, researchers and drug development professionals can gain a comprehensive understanding of this compound's solubility profile. The insights provided herein will facilitate informed decisions in formulation development, process chemistry, and other critical areas of pharmaceutical research. It is recommended that the predicted solubility data be confirmed experimentally using the shake-flask method outlined in this guide to ensure the highest degree of accuracy for specific applications.

References

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol. Retrieved from [Link]

-

European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol. Retrieved from [Link]

- Kulakov, I. V., et al. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry, 78(12), 2374–2378.

-

Lumen Learning. (n.d.). Substituent Effects. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol. PubChem Compound Summary for CID 5490271. Retrieved from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

-

Hansen Solubility. (n.d.). Designer Solvent Blends. Retrieved from [Link]

- Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(1), 6-11.

- Avdeef, A. (2007). The Rise of Shake-Flask Solubility. In-ADME/Tox, 12(3), 1-3.

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.

-

Hansen Solubility. (n.d.). HSP Values for Solvents. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

University of Alberta. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

- Abboud, J.-L. M., et al. (2019). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 4(1), 1934-1945.

- Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.

-

European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol. Retrieved from [Link]

-

Kulakov, I. V., et al. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol. PubChem Compound Summary for CID 5490271. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethanol, 2,2'-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]imino]bis-. PubChem Compound Summary for CID 76404. Retrieved from [Link]

-

Pirika. (n.d.). DIY HSP (Methods to Calculate/Estimate Your Own HSP). Retrieved from [Link]

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.

-

European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol. Retrieved from [Link]

Sources

Unveiling the Electronic Landscape: A Technical Guide to Quantum Chemical Calculations for 2-((4-Chloro-2-nitrophenyl)amino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth exploration of the quantum chemical calculations for 2-((4-Chloro-2-nitrophenyl)amino)ethanol, a molecule of interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a field-proven perspective on the rationale behind computational choices, ensuring a self-validating and robust theoretical framework. We will delve into the core principles of Density Functional Theory (DFT), detail a step-by-step computational workflow, and interpret the resulting molecular properties to elucidate the compound's reactivity, stability, and potential as a pharmacophore. This guide is designed to be a practical resource, empowering researchers to apply similar methodologies in their own drug discovery and development endeavors.

Introduction: The "Why" Behind the Calculation

In the landscape of modern drug discovery, understanding a molecule's electronic structure is paramount. It governs how a potential drug molecule will interact with its biological target, its metabolic stability, and its overall pharmacokinetic profile. 2-((4-Chloro-2-nitrophenyl)amino)ethanol (molecular formula: C8H9ClN2O3, molecular weight: 216.62 g/mol ) presents a fascinating case study. Its structure, featuring a substituted aromatic ring and a flexible amino-ethanol side chain, suggests multiple potential sites for interaction and metabolism.

Quantum chemical calculations offer a powerful lens through which we can visualize and quantify the electronic properties of such molecules with a high degree of accuracy. By solving the Schrödinger equation for the molecule's electrons, we can derive a wealth of information that is often difficult or impossible to obtain through experimental means alone. This guide will focus on the application of Density Functional Theory (DFT), a computationally efficient and accurate method widely used in medicinal chemistry.

The primary objectives of performing these calculations on 2-((4-Chloro-2-nitrophenyl)amino)ethanol are:

-

To determine its three-dimensional optimized molecular geometry.

-

To predict its vibrational frequencies, providing a theoretical infrared (IR) spectrum.

-

To analyze its frontier molecular orbitals (HOMO and LUMO) to understand its chemical reactivity and kinetic stability.

-

To map its molecular electrostatic potential (MEP) to identify regions susceptible to electrophilic and nucleophilic attack, crucial for understanding potential drug-receptor interactions.

-

To calculate the distribution of atomic charges, offering insights into the molecule's polarity and intermolecular interactions.

This theoretical data provides a foundational understanding of the molecule's intrinsic properties, guiding further experimental work and rational drug design efforts.

The Computational Microscope: Methodology

The accuracy and reliability of quantum chemical calculations are critically dependent on the chosen methodology. This section outlines a robust and well-validated protocol for the theoretical investigation of 2-((4-Chloro-2-nitrophenyl)amino)ethanol.

The Choice of Theoretical Framework: Why DFT and B3LYP?

For a molecule of this size and complexity, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost. Unlike the more computationally expensive post-Hartree-Fock methods, DFT calculates the electron correlation through an exchange-correlation functional, making it suitable for larger systems.

Within the vast landscape of DFT functionals, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional has consistently proven to be a reliable choice for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which often improves the description of electronic properties. Its performance has been extensively benchmarked against experimental data, making it a trustworthy choice for predicting geometries, vibrational frequencies, and electronic properties of organic compounds.

The Building Blocks of Accuracy: The 6-311++G(d,p) Basis Set

The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. For 2-((4-Chloro-2-nitrophenyl)amino)ethanol, the Pople-style 6-311++G(d,p) basis set is recommended. Let's break down this nomenclature to understand its significance:

-

6-311 : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions. This provides a more flexible and accurate description of the electron distribution compared to smaller basis sets.

-

++G : The double plus sign signifies the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately describing anions and systems with lone pairs of electrons, such as the oxygen and nitrogen atoms in our molecule.

-

(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for the distortion of atomic orbitals, which is crucial for describing chemical bonds accurately.

This combination of a flexible valence description, diffuse functions, and polarization functions makes the 6-311++G(d,p) basis set well-suited for obtaining high-quality results for this molecule.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for performing the quantum chemical calculations. This workflow can be implemented using various quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.

Step 1: Molecular Structure Input The initial 3D structure of 2-((4-Chloro-2-nitrophenyl)amino)ethanol can be built using a molecular editor such as GaussView or Avogadro.

Step 2: Geometry Optimization The initial structure is then optimized to find the lowest energy conformation on the potential energy surface. This is a crucial step to ensure that all subsequent calculations are performed on a stable structure. The optimization should be performed using the B3LYP functional and the 6-311++G(d,p) basis set.

Step 3: Vibrational Frequency Analysis Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two critical purposes:

-

Verification of the Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Prediction of the IR Spectrum: The calculated vibrational frequencies and their corresponding intensities provide a theoretical infrared spectrum, which can be compared with experimental data for validation.

Step 4: Calculation of Molecular Properties Once the optimized geometry is confirmed, a single-point energy calculation is performed to compute various electronic properties, including:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the highest occupied and lowest unoccupied molecular orbitals are calculated.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize the charge distribution.

-

Mulliken Atomic Charges: The charges on each atom are calculated to provide a quantitative measure of the charge distribution.

An In-Depth Technical Guide to 2-((4-Chloro-2-nitrophenyl)amino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((4-Chloro-2-nitrophenyl)amino)ethanol (CAS No. 59320-13-7), a key chemical intermediate in organic synthesis and drug discovery. The document details its molecular formula, weight, and physicochemical properties. A core focus is a proposed, detailed protocol for its synthesis via nucleophilic aromatic substitution, complete with mechanistic insights. Furthermore, this guide explores its applications as a versatile scaffold for creating compound libraries, alongside critical safety, handling, and storage protocols. This document is intended to serve as a foundational resource for scientists leveraging this compound in their research and development endeavors.

Introduction and Core Compound Identification

2-((4-Chloro-2-nitrophenyl)amino)ethanol is a substituted nitroaniline derivative. Its structure incorporates a chloro- and a nitro- group on the phenyl ring, which significantly influences its reactivity and utility. The presence of the nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution, a key reaction in its synthesis and subsequent derivatization. The ethanolamine side chain provides two reactive functional groups—a secondary amine and a primary alcohol—making it a valuable building block for introducing hydrophilicity and further functionalization points in more complex molecules. It is primarily utilized in laboratory settings for research and as an intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.[1]

Physicochemical Properties and Data

A precise understanding of a compound's physical and chemical properties is fundamental for its application in experimental work. The key quantitative data for 2-((4-Chloro-2-nitrophenyl)amino)ethanol are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 59320-13-7 | [1][2] |

| Molecular Formula | C₈H₉ClN₂O₃ | [1] |

| Molecular Weight | 216.62 g/mol | [1][2] |

| Boiling Point | 411.8°C at 760 mmHg | [1] |

| MDL Number | MFCD00545922 | [1] |

| Appearance | Inferred to be a solid at room temperature | N/A |

| Storage | Store in a dry, sealed place | [1] |

Synthesis Protocol: Nucleophilic Aromatic Substitution

The synthesis of 2-((4-Chloro-2-nitrophenyl)amino)ethanol can be efficiently achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is highly favored due to the electronic properties of the starting material, 2,4-dichloronitrobenzene.

The SₙAr mechanism is distinct from Sₙ1 and Sₙ2 reactions and is characteristic of aryl halides bearing strong electron-withdrawing groups.[3] The nitro group (NO₂) at the ortho position to one chlorine and para to the other strongly deactivates the ring towards electrophilic attack but powerfully activates it for nucleophilic attack. It does so by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance.[4]

The reaction proceeds via a two-step addition-elimination mechanism:

-

Addition: The nucleophile (ethanolamine) attacks the carbon atom bearing the chlorine atom at the 4-position (para to the nitro group). This position is more activated than the 2-position. The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination: The aromaticity of the ring is restored by the elimination of the chloride leaving group.

Ethanolamine acts as the nucleophile, and a mild base is often used to deprotonate the ethanolamine's amino group, increasing its nucleophilicity, or to neutralize the HCl byproduct formed during the reaction.

The following protocol describes a representative method for the synthesis of 2-((4-Chloro-2-nitrophenyl)amino)ethanol.

Caption: Synthesis workflow for 2-((4-Chloro-2-nitrophenyl)amino)ethanol.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one molar equivalent of 2,4-dichloronitrobenzene in a suitable solvent such as ethanol.[5]

-

Reagent Addition: Add 1.1 molar equivalents of ethanolamine and 1.2 molar equivalents of a non-nucleophilic base like triethylamine (to act as an HCl scavenger) to the flask.

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

-

Isolation: Pour the concentrated reaction mixture into a beaker of ice-cold water to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water to remove any remaining salts and impurities.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product. The purity can be confirmed by techniques such as HPLC, NMR, and LC-MS.[1]

Applications in Research and Drug Development

2-((4-Chloro-2-nitrophenyl)amino)ethanol is not typically an end-product but rather a versatile intermediate for further chemical synthesis.[1] Its value lies in the multiple reactive sites that can be selectively addressed.

-

Scaffold for Compound Libraries: The secondary amine and primary hydroxyl groups are readily available for a wide range of chemical transformations (e.g., acylation, alkylation, etherification, etc.). This allows for the rapid generation of a library of diverse compounds for screening in drug discovery programs.

-

Synthesis of Heterocycles: The functional groups on this molecule can be used to construct various heterocyclic ring systems, which are privileged structures in medicinal chemistry.

-

Modification of the Nitro Group: The nitro group can be readily reduced to an amine.[6] This resulting amino group can then be diazotized or used in amide bond formation, further expanding the synthetic possibilities.

-

Precursor for Bioactive Molecules: While specific biological activities for the title compound are not widely reported, related aminoethanol structures have shown potential antibacterial and antifungal properties, suggesting that derivatives of this scaffold could be explored for similar activities.[7]

Safety, Handling, and Storage

Proper handling of 2-((4-Chloro-2-nitrophenyl)amino)ethanol is crucial to ensure laboratory safety. The compound is classified as hazardous.

Based on available safety data, the compound presents the following hazards:

-

H319: Causes serious eye irritation.[2]

-

H372: Causes damage to organs through prolonged or repeated exposure.[2]

-

H410 / H411: Very toxic/Toxic to aquatic life with long-lasting effects.[1][2]

It is designated with the GHS07 (Exclamation Mark) and GHS09 (Environment) pictograms.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[9]

-

Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[9] In case of accidental contact, rinse the affected area thoroughly with water.

-

Ingestion: Do not eat, drink, or smoke in areas where this chemical is handled or stored. If swallowed, seek immediate medical attention.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1][9]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Due to its environmental toxicity, do not allow it to enter drains or waterways.[8]

Conclusion

2-((4-Chloro-2-nitrophenyl)amino)ethanol is a valuable and versatile chemical intermediate with a well-defined molecular structure and predictable reactivity. Its synthesis is governed by the principles of nucleophilic aromatic substitution, enabled by the activating nitro group. For researchers in medicinal chemistry and organic synthesis, this compound serves as an excellent starting point for creating diverse molecular architectures. Adherence to stringent safety protocols is mandatory when handling this compound due to its inherent health and environmental hazards. This guide provides the foundational knowledge required for its safe and effective use in a research and development setting.

References

-

PubChem. (n.d.). 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Kulakov, I. V., Zhambekov, Z. M., Fazylov, S. D., & Nurkenov, O. A. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry, 78(12), 2374–2378. Available from [Link]

-

PubChem. (n.d.). Ethanol, 2,2'-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]imino]bis-. National Center for Biotechnology Information. Retrieved from [Link]

-

European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

YouTube. (2021). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. Retrieved from [Link]

-

Australian Government Department of Health. (2015). Ethanol, 2-[(4-amino-2-chloro-5-nitrophenyl)amino]-: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. Retrieved from [Link]

-

Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

-

Angene Chemical. (2025). Safety Data Sheet: 2,2′-[[3-Chloro-4-[2-(4-nitrophenyl)diazenyl]phenyl]imino]bis[ethanol]. Retrieved from [Link]

-

Stack Exchange. (2016). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?. Chemistry Stack Exchange. Retrieved from [Link]

- Google Patents. (n.d.). CN103130657A - Synthetic method of 2-chloro-4-aminophenol.

Sources

- 1. CAS 59320-13-7 | 2-((4-Chloro-2-nitrophenyl)amino)ethanol - Synblock [synblock.com]

- 2. 59320-13-7|2-((4-Chloro-2-nitrophenyl)amino)ethanol|BLD Pharm [bldpharm.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. angenechemical.com [angenechemical.com]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: 2-((4-Chloro-2-nitrophenyl)amino)ethanol as a Versatile Chemical Intermediate

Introduction: The Strategic Importance of 2-((4-Chloro-2-nitrophenyl)amino)ethanol in Medicinal Chemistry

In the landscape of modern drug discovery and development, the efficient synthesis of complex molecular architectures is paramount. The strategic use of well-designed chemical intermediates can significantly streamline synthetic routes, improving yields and reducing costs. 2-((4-Chloro-2-nitrophenyl)amino)ethanol is one such pivotal intermediate, possessing a unique combination of functional groups that make it an ideal precursor for a variety of heterocyclic scaffolds, most notably the benzimidazole core.[1] The presence of a nitro group, a chlorine atom, and a hydroxyethylamine side chain provides multiple reaction handles for subsequent chemical transformations.

The benzimidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anthelmintic (e.g., albendazole), antiulcer (e.g., omeprazole), and anticancer agents.[1] The 5-chloro-substituted benzimidazole ring, in particular, is a key structural feature in many of these pharmaceuticals. 2-((4-Chloro-2-nitrophenyl)amino)ethanol serves as a direct precursor to the corresponding o-phenylenediamine, which can be readily cyclized to form the desired benzimidazole ring system.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 2-((4-Chloro-2-nitrophenyl)amino)ethanol as a key chemical intermediate. The protocols described herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower users to adapt and optimize these methods for their specific research needs.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of an intermediate is crucial for its effective use in synthesis. Below is a summary of the key properties of 2-((4-Chloro-2-nitrophenyl)amino)ethanol.

| Property | Value | Source |

| CAS Number | 59320-13-7 | [2] |

| Molecular Formula | C₈H₉ClN₂O₃ | [2] |

| Molecular Weight | 216.62 g/mol | [2] |

| Appearance | Expected to be a solid | General knowledge |

| Boiling Point | 411.8°C at 760 mmHg | [2] |

| Storage | Store in a dry, sealed place | [2] |

Spectroscopic Characterization (Expected)

While publicly available experimental spectra are limited, the expected spectroscopic data for 2-((4-Chloro-2-nitrophenyl)amino)ethanol can be predicted based on its structure.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Aromatic Protons: Signals in the range of δ 7.0-8.5 ppm. The proton ortho to the nitro group is expected to be the most downfield.

-

-NH- Proton: A broad singlet, the chemical shift of which will be concentration and temperature dependent.

-

-CH₂-CH₂- Protons: Two multiplets corresponding to the two methylene groups of the ethanolamine side chain, likely in the range of δ 3.0-4.0 ppm.

-

-OH Proton: A broad singlet, the chemical shift of which will be concentration and temperature dependent.

-

-

¹³C NMR (DMSO-d₆, 101 MHz):

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm). The carbons attached to the nitro and amino groups will be significantly shifted.

-

Aliphatic Carbons: Two signals in the aliphatic region (δ 40-70 ppm) corresponding to the two methylene carbons of the ethanolamine side chain.

-

-

FT-IR (KBr, cm⁻¹):

-

O-H stretch: A broad band around 3300-3500 cm⁻¹.

-

N-H stretch: A sharp to medium band around 3300-3400 cm⁻¹.

-

Aromatic C-H stretch: Bands around 3000-3100 cm⁻¹.

-

NO₂ stretches: Strong, characteristic asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

-

C-N stretch: A band in the region of 1250-1350 cm⁻¹.

-

C-O stretch: A band in the region of 1000-1200 cm⁻¹.

-

C-Cl stretch: A band in the region of 600-800 cm⁻¹.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): Expected at m/z = 216 (and 218 for the ³⁷Cl isotope).

-

Fragmentation: Common fragmentation patterns would involve the loss of the ethanol side chain and cleavage of the nitro group.

-

Synthesis Protocol

The synthesis of 2-((4-Chloro-2-nitrophenyl)amino)ethanol is typically achieved through a nucleophilic aromatic substitution reaction between 1,4-dichloro-2-nitrobenzene and ethanolamine. The following protocol is adapted from a similar synthesis of 2-((2-nitrophenyl)amino)ethanol.[3]

Reaction Scheme

Caption: Synthesis of 2-((4-Chloro-2-nitrophenyl)amino)ethanol.

Materials and Equipment

-

1,4-Dichloro-2-nitrobenzene

-

Ethanolamine

-

n-Butanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Standard laboratory glassware for workup and extraction

-

Silica gel for column chromatography (if necessary)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine solution

Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-dichloro-2-nitrobenzene (1 equivalent) in n-butanol.

-

Addition of Reagent: Add an excess of ethanolamine (approximately 5-6 equivalents) to the solution. The use of excess ethanolamine serves as both the nucleophile and a base to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the n-butanol under reduced pressure using a rotary evaporator.

-

Take up the residue in ethyl acetate and wash with water to remove excess ethanolamine and any inorganic salts.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure 2-((4-Chloro-2-nitrophenyl)amino)ethanol.

-

Application in the Synthesis of Benzimidazole Scaffolds

A primary application of 2-((4-Chloro-2-nitrophenyl)amino)ethanol is its use as a precursor for the synthesis of 5-chlorobenzimidazoles. This involves a two-step process: reduction of the nitro group to an amine, followed by cyclization to form the benzimidazole ring.

Step 1: Reduction of the Nitro Group

The nitro group of 2-((4-Chloro-2-nitrophenyl)amino)ethanol can be reduced to the corresponding amine using various reducing agents. A common and effective method is catalytic hydrogenation.

Caption: Reduction of the nitro group.

-

Reaction Setup: In a hydrogenation vessel, dissolve 2-((4-Chloro-2-nitrophenyl)amino)ethanol in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Hydrogenation: Place the vessel under a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC.

-

Workup:

-

Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-((2-amino-4-chlorophenyl)amino)ethanol, which is often used in the next step without further purification.

-

Step 2: Cyclization to form the Benzimidazole Ring

The resulting o-phenylenediamine derivative can be cyclized with a variety of reagents to introduce different substituents at the 2-position of the benzimidazole ring. For the synthesis of anthelmintic drugs like albendazole, a common approach is to react the diamine with a cyanate or a related reagent.

Caption: Cyclization to the benzimidazole core.

-

Reaction Setup: Dissolve the crude 2-((2-amino-4-chlorophenyl)amino)ethanol in a suitable solvent (e.g., ethanol, water, or a mixture).

-

Reagent Addition: Add the cyclizing agent (e.g., cyanogen bromide) to the solution. The reaction is often carried out in the presence of a base to facilitate the cyclization.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

-

Workup:

-

Neutralize the reaction mixture if necessary.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the organic layer and purify the resulting 5-chloro-1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-amine by recrystallization or column chromatography.

This benzimidazole core can then be further functionalized to synthesize a variety of drug candidates. For example, in the synthesis of albendazole, the 2-amino group is typically converted to a methyl carbamate.

Safety and Handling

2-((4-Chloro-2-nitrophenyl)amino)ethanol should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Hazard Statements: Based on data for similar compounds, it is expected to be harmful if swallowed, and may cause skin and eye irritation.[4]

-

Precautionary Statements: Avoid contact with skin and eyes. Do not breathe dust. Wash thoroughly after handling.

For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2-((4-Chloro-2-nitrophenyl)amino)ethanol is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceutically active compounds, particularly those containing the 5-chlorobenzimidazole scaffold. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize and utilize this important building block in their drug discovery and development programs. The straightforward synthesis and the presence of multiple reactive sites make it an attractive starting material for the construction of diverse molecular libraries for biological screening.

References

-

Kulakov, I. V., Zhambekov, Z. M., Fazylov, S. D., & Nurkenov, O. A. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry, 78(12), 2374–2378. [Link]

-

PubChem. (n.d.). 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol. Retrieved from [Link]

- Google Patents. (n.d.). Novel preparation method of albendazole.

-

Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208–6236. [Link]

-

Brewer, M. D., et al. (1989). Synthesis and anthelmintic activity of a series of pyrazino[2,1-a][2]benzazepine derivatives. Journal of Medicinal Chemistry, 32(9), 2058-2062. [Link]

- Kamal, A., et al. (2015). Benzimidazole and its derivatives: A review on their biological activities. Journal of Chemical and Pharmaceutical Research, 7(11), 632-639. (A general review on benzimidazole activities).

- Bauman, J. D., & De Clercq, E. (2007). Benzimidazole derivatives as antiviral agents. Antiviral Chemistry and Chemotherapy, 18(1), 1-20. (A general review on antiviral benzimidazoles).

Sources

- 1. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]

- 2. CAS 59320-13-7 | 2-((4-Chloro-2-nitrophenyl)amino)ethanol - Synblock [synblock.com]

- 3. CN104744273A - Preparation method for N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine - Google Patents [patents.google.com]

- 4. 59320-13-7|2-((4-Chloro-2-nitrophenyl)amino)ethanol|BLD Pharm [bldpharm.com]

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for Purity Determination of 2-((4-Chloro-2-nitrophenyl)amino)ethanol

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 2-((4-Chloro-2-nitrophenyl)amino)ethanol. The method is designed for researchers, quality control analysts, and professionals in drug development who require a reliable analytical procedure to assess the purity of this compound and resolve it from potential impurities. The methodology has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its accuracy, precision, and reliability for its intended purpose.

Introduction: The Rationale for Purity Analysis

2-((4-Chloro-2-nitrophenyl)amino)ethanol is an organic intermediate characterized by its nitroaromatic and aminoethanol functionalities. The presence of reactive groups such as the nitro and secondary amine moieties means that by-products can arise during synthesis, or degradation can occur during storage. For its application in pharmaceutical and chemical synthesis, establishing the purity of this intermediate is a critical step to ensure the quality, safety, and efficacy of the final product.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this task due to its high resolving power, sensitivity, and quantitative accuracy.[1] This note details a specific RP-HPLC method, explaining the scientific rationale behind the selection of the stationary phase, mobile phase, and detection parameters to achieve optimal separation and quantification.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for logical method development.

| Property | Value | Source |

| Chemical Structure |  | |

| Molecular Formula | C₈H₉ClN₂O₃ | [2][3] |

| Molecular Weight | 216.62 g/mol | [2][3] |

| Predicted pKa | 3.59 ± 0.36 (for a structurally similar compound) | [4][5] |

| Predicted LogP | 1.5 | [6] |

| UV-Vis Absorption | Contains strong chromophores (nitro-substituted phenyl ring) | [7] |

The molecule's structure, with both a hydrophobic chloro-nitrophenyl ring and a hydrophilic amino-ethanol side chain, makes it an ideal candidate for reversed-phase chromatography.[8] The presence of the nitroaromatic chromophore allows for sensitive detection using a standard UV detector.

HPLC Method Development: A Causality-Driven Approach

The goal is to develop a method that provides a sharp, symmetrical peak for the main component, well-resolved from any potential impurities.

Choice of Chromatographic Mode and Stationary Phase

Reversed-Phase HPLC (RP-HPLC) was selected as the separation mechanism. This technique separates molecules based on their hydrophobicity, making it highly effective for a wide range of organic molecules.[8]

-

Stationary Phase: A C18 (octadecylsilane) column is the chosen stationary phase. C18 columns are renowned for their robust hydrophobic retention, mechanical stability, and wide availability, making them the workhorse of modern RP-HPLC.[9][10] The hydrophobic C18 chains will interact with the chloro-nitrophenyl ring of the analyte, providing the primary retention mechanism.

Mobile Phase Selection and Optimization

The mobile phase composition is critical for achieving the desired selectivity and retention.

-

Organic Modifier: Acetonitrile is selected over methanol. Its lower viscosity leads to higher column efficiency and lower backpressure. Furthermore, its lower UV cutoff (around 190 nm) provides a cleaner baseline compared to methanol, which is advantageous for detecting impurities at low wavelengths.

-

Aqueous Phase and pH Control: The analyte contains a secondary amine, which can be protonated. The charge state of an amine significantly impacts its retention in RP-HPLC. To ensure consistent retention times and improve peak shape by minimizing interactions with residual silanols on the silica support, the mobile phase pH must be controlled with a buffer.

-

Rationale for Acidic pH: By setting the pH to approximately 3.0, the secondary amine will be consistently protonated (R₂NH₂⁺). This consistent charge state leads to reproducible retention.

-

Buffer System: A 10 mM potassium phosphate buffer (KH₂PO₄) , adjusted to pH 3.0 with phosphoric acid, is chosen. Phosphate buffers provide excellent buffering capacity in this pH range and are compatible with UV detection.

-

Elution Mode and Detection

-

Elution Mode: A gradient elution program is employed. This approach starts with a higher percentage of the aqueous phase to retain and resolve polar impurities, then gradually increases the acetonitrile concentration to elute the main analyte and any less polar impurities in a reasonable time with good peak shape.[11]

-

Detection Wavelength: The nitroaromatic functional group is a strong chromophore. Based on typical absorbance for such compounds, a detection wavelength of 254 nm is selected, as it provides a good balance of sensitivity for the analyte and potential aromatic impurities.[7] For optimal sensitivity, it is recommended to determine the analyte's absorbance maximum (λmax) using a photodiode array (PDA) detector.

Experimental Protocol: Purity Determination

This section provides a self-contained, step-by-step protocol for performing the purity analysis.

Materials and Reagents

-

2-((4-Chloro-2-nitrophenyl)amino)ethanol reference standard and test samples.

-

Acetonitrile (HPLC grade or higher).

-

Potassium dihydrogen phosphate (KH₂PO₄) (ACS grade or higher).

-

Phosphoric acid (85%, analytical grade).

-

Water (HPLC grade, 18.2 MΩ·cm).

Equipment

-

HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV/Vis or PDA detector.[11]

-

Chromatography Data System (CDS) for data acquisition and processing.

-

Analytical balance.

-

pH meter.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm, PTFE or nylon).

Preparation of Solutions

-

Mobile Phase A (Aqueous Buffer): Weigh 1.36 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter before use.

-

Mobile Phase B (Organic): Acetonitrile.

-

Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

-

Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 2-((4-Chloro-2-nitrophenyl)amino)ethanol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 10 mM KH₂PO₄ in Water, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0.0 | |

| 15.0 | |

| 17.0 | |

| 17.1 | |

| 22.0 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 22 minutes |

Analysis Workflow

The overall analytical process follows a systematic workflow to ensure reliable results.

Caption: HPLC Purity Analysis Workflow.

System Suitability and Calculations

Before sample analysis, perform five replicate injections of the Standard Solution to verify system performance against established criteria based on pharmacopeial standards.[11][12]

| Parameter | Acceptance Criterion | Rationale |

| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |

| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency, ensuring sharp peaks for good resolution. |

| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector. |

Purity Calculation: The purity is determined using the area percent method. This method assumes that all impurities have a similar detector response to the main component.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Protocol

To ensure the method is suitable for its intended purpose, a validation protocol must be executed. This protocol is based on the ICH Q2(R1) guideline.[13][14]

Caption: Core Parameters for HPLC Method Validation.

Validation Parameters and Acceptance Criteria

| Parameter | Experimental Approach | Acceptance Criteria |

| Specificity | Analyze blank (diluent), standard, sample, and spiked sample. Perform forced degradation (acid, base, peroxide, heat, light). | The analyte peak is free from interference from blanks and impurities. Peak purity analysis (if using PDA) should pass. |

| Linearity | Analyze at least five concentrations across the range of 50% to 150% of the nominal concentration (0.25 - 0.75 mg/mL). | Correlation coefficient (r²) ≥ 0.999. |

| Range | Confirmed by linearity, accuracy, and precision data. | 80% to 120% of the test concentration for assay.[14] |

| Accuracy | Perform recovery studies by spiking the analyte into a blank matrix at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%.[13] |

| Precision | Repeatability: Six replicate preparations of the sample at 100% concentration. Intermediate Precision: Repeat repeatability test on a different day with a different analyst or instrument. | Repeatability: %RSD ≤ 2.0%. Intermediate Precision: Overall %RSD should meet the lab's internal criteria.[13] |

| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the linearity curve. | Report the value. |

| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (S/N) of 10:1 or from the standard deviation of the response and the slope of the linearity curve. | Report the value. Precision at the LOQ should be acceptable. |

| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%) and assess the impact on system suitability. | System suitability criteria must be met under all varied conditions. |

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be suitable for the intended purpose of determining the purity of 2-((4-Chloro-2-nitrophenyl)amino)ethanol. The logical, science-driven approach to method development ensures robust performance. Adherence to the comprehensive validation protocol outlined provides a high degree of confidence in the accuracy and reliability of the analytical results, making this method a valuable tool for quality assessment in research and regulated environments.

References

-

European Commission Scientific Committee on Consumer Products. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5490271, 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol. Retrieved from [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). General Chapter <621> Chromatography. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

-

International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from [Link]

-

Latch, D. E., & McNeill, K. (2006). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Analytical Chemistry, 78(1), 238-247. Retrieved from [Link]

-

European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

-

Waters Corporation. (2022). Changes to USP Chapter <621> on Chromatography. Retrieved from [Link]

-

Dodić, J. M., et al. (2005). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies, 28(12), 1865-1877. Retrieved from [Link]

-

Chen, Y., & Pawliszyn, J. (1995). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 67(15), 2530-2533. Retrieved from [Link]

-

Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]

-

USP-NF. (n.d.). <621> Chromatography. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Pesek, J. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

-